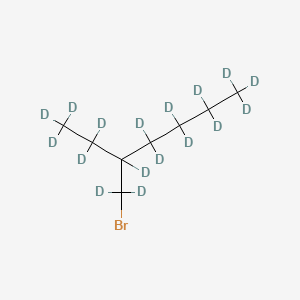![molecular formula C52H66N10O5S B12394814 (2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SMD-3040 is a potent and selective degrader of the SMARCA2 protein, developed using the proteolysis targeting chimera (PROTAC) technology. This compound is designed to target and degrade the SMARCA2 protein, which is a member of the SWI/SNF chromatin remodeling complex. SMD-3040 has shown significant potential in inhibiting tumor growth in preclinical models, particularly in cancers with SMARCA4 deficiency .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SMD-3040 involves the conjugation of an SMARCA2/4 ligand, a linker, and a von Hippel-Lindau (VHL) ligand. The process typically includes multiple steps of organic synthesis, including amide bond formation, cyclization, and purification. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as coupling agents and protecting groups .
Industrial Production Methods
Industrial production of SMD-3040 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The use of automated synthesis and purification systems could also be employed to streamline the production process .
化学反应分析
Types of Reactions
SMD-3040 primarily undergoes reactions related to its function as a PROTAC degrader. These include:
Binding Reactions: SMD-3040 binds to the SMARCA2 protein and the VHL E3 ligase.
Proteasomal Degradation: The binding facilitates the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein
Common Reagents and Conditions
Reagents: Common reagents include the SMARCA2/4 ligand, VHL ligand, and various coupling agents.
Conditions: Typical conditions involve the use of organic solvents, controlled temperatures, and specific pH levels to ensure optimal binding and degradation
Major Products
The major product of the reaction involving SMD-3040 is the degraded SMARCA2 protein, which is broken down into smaller peptides and amino acids by the proteasome .
科学研究应用
SMD-3040 has several scientific research applications, including:
Cancer Research: It is used to study the role of SMARCA2 in cancer, particularly in tumors with SMARCA4 deficiency. .
Epigenetics: SMD-3040 is used to investigate the function of the SWI/SNF chromatin remodeling complex and its impact on gene expression
Drug Development: It serves as a lead compound for developing new therapies targeting SMARCA2 for the treatment of various cancers
作用机制
SMD-3040 exerts its effects by binding to the SMARCA2 protein and the VHL E3 ligase. This binding facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 disrupts the function of the SWI/SNF complex, leading to changes in gene expression that inhibit tumor growth. The selectivity of SMD-3040 for SMARCA2 over SMARCA4 is a key feature of its mechanism of action .
相似化合物的比较
Similar Compounds
dBET6: A selective degrader of BET proteins, used in cancer research.
(+)-JQ-1: A BET bromodomain inhibitor with antitumor activity.
ABBV-744: A selective inhibitor of BDII bromodomains, used in the study of inflammatory diseases and cancer.
Uniqueness of SMD-3040
SMD-3040 is unique in its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 deficiency. Its ability to induce potent and selective degradation of SMARCA2 sets it apart from other PROTAC degraders and inhibitors .
属性
分子式 |
C52H66N10O5S |
|---|---|
分子量 |
943.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H66N10O5S/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65)/t31-,33?,36?,39+,43-,46+/m0/s1 |
InChI 键 |
GMCWCUOAGNWNLO-LWMLYMNZSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


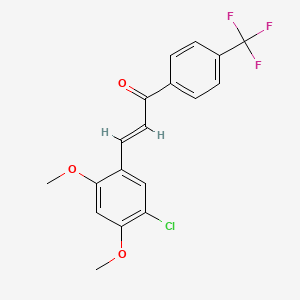
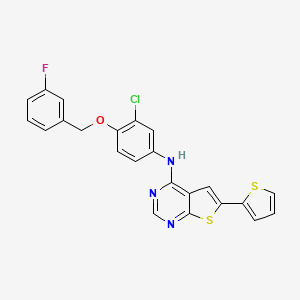
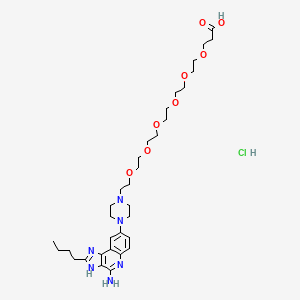
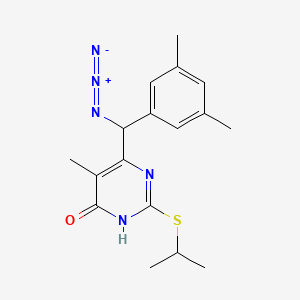


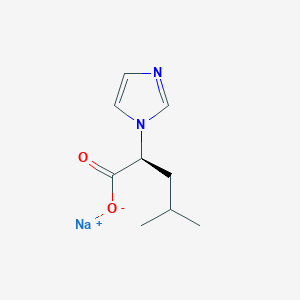
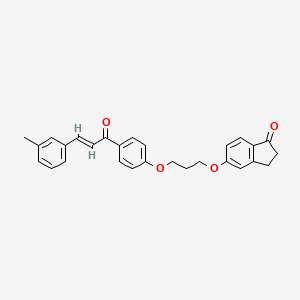
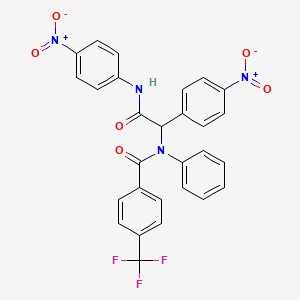
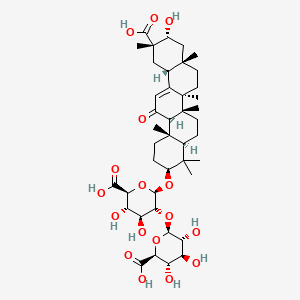
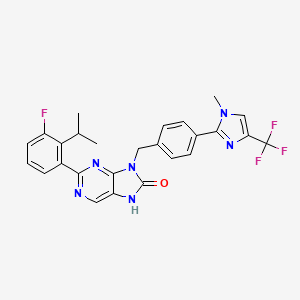
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
